![molecular formula C21H29ClN2O3S B4745298 1-(3-methoxybenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4745298.png)
1-(3-methoxybenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine hydrochloride
Overview
Description
1-(3-methoxybenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-(3-methoxybenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine hydrochloride is not fully understood. However, studies have suggested that it may act on the GABAergic system by enhancing the activity of GABA-A receptors, which are known to have an inhibitory effect on the central nervous system.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-methoxybenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine hydrochloride has various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is associated with its anxiolytic and anticonvulsant effects. It has also been shown to decrease the levels of glutamate, which is a neurotransmitter associated with excitatory effects in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-methoxybenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine hydrochloride in lab experiments is its specificity for GABA-A receptors. This makes it a useful tool for studying the GABAergic system. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-(3-methoxybenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine hydrochloride. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of anxiety disorders and epilepsy. Another direction is to study its effects on other neurotransmitter systems, such as the serotonergic and dopaminergic systems. Additionally, the development of more water-soluble derivatives of this compound may expand its use in lab experiments.
Conclusion:
In conclusion, 1-(3-methoxybenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine hydrochloride is a promising compound that has been studied for its potential therapeutic applications and its effects on the GABAergic system. Its specific activity on GABA-A receptors makes it a useful tool for studying the GABAergic system. However, its low solubility in water may limit its use in certain experiments. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Scientific Research Applications
1-(3-methoxybenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine hydrochloride has been studied for its potential therapeutic applications in various fields. It has been shown to have anticonvulsant, antinociceptive, and anxiolytic effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-(4-propylphenyl)sulfonylpiperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S.ClH/c1-3-5-18-8-10-21(11-9-18)27(24,25)23-14-12-22(13-15-23)17-19-6-4-7-20(16-19)26-2;/h4,6-11,16H,3,5,12-15,17H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGZXCIQEGVSEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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